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E3 ligase Ligand-Linker Conjugates 8 -

E3 ligase Ligand-Linker Conjugates 8

Catalog Number: EVT-254909
CAS Number:
Molecular Formula: C38H59ClN4O7S
Molecular Weight: 751.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E3 ligase Ligand-Linker Conjugates 8 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.
Overview

E3 ligase ligand-linker conjugates, specifically E3 ligase ligand-linker conjugate 8, are integral components in the field of targeted protein degradation. These compounds belong to a class known as proteolysis-targeting chimeras (PROTACs), which are designed to selectively induce the degradation of specific proteins within cells. The mechanism involves the formation of a ternary complex comprising a ligand that binds to the target protein, a linker that connects this ligand to another ligand that binds to an E3 ubiquitin ligase. This interaction promotes the ubiquitination of the target protein, leading to its degradation via the proteasome .

Source and Classification

E3 ligase ligand-linker conjugate 8 is classified under PROTACs and is characterized by its ability to recruit E3 ubiquitin ligases, which play a critical role in the ubiquitination process. The E3 ligases are responsible for transferring ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate protein, facilitating its recognition and subsequent degradation by the proteasome. The development of these conjugates has been propelled by advances in synthetic organic chemistry and an increased understanding of protein interactions within cellular pathways .

Synthesis Analysis

Methods

The synthesis of E3 ligase ligand-linker conjugate 8 typically involves several key steps:

  1. Ligand Preparation: Individual ligands are synthesized using standard organic chemistry techniques, including:
    • Amide bond formation
    • Esterification
    • Nucleophilic substitution
  2. Linker Design: The linker is often a flexible moiety, such as polyethylene glycol (PEG), which is crucial for maintaining the spatial orientation necessary for effective binding.
  3. Coupling Reactions: The ligands and linker are connected through coupling reactions, utilizing reagents like:
    • N,N’-dicyclohexylcarbodiimide (DCC)
    • 1-hydroxybenzotriazole (HOBt)
  4. Purification: The final product undergoes purification via techniques such as column chromatography and recrystallization .

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final conjugate. The choice of linkers and ligands can significantly impact the efficacy and specificity of the resultant PROTACs.

Molecular Structure Analysis

E3 ligase ligand-linker conjugate 8 features a distinct molecular structure that facilitates its function as a PROTAC. The structure typically includes:

  • Target Protein Ligand: Specific to the protein intended for degradation.
  • E3 Ligase Ligand: Binds to an E3 ubiquitin ligase.
  • Linker: Connects both ligands, allowing for optimal spatial arrangement.

The molecular formula for E3 ligase ligand-linker conjugate 8 can be represented as C25H31F3N4O8C_{25}H_{31}F_3N_4O_8, indicating a complex structure with multiple functional groups that contribute to its biological activity .

Chemical Reactions Analysis

E3 ligase ligand-linker conjugate 8 can undergo various chemical reactions during its synthesis and application:

  • Oxidation: Particularly at hydroxyl groups present in the linker.
  • Reduction: Occurs at functional groups such as nitro or carbonyl groups.
  • Substitution: Nucleophilic substitution is common during ligand synthesis.

Reagents like potassium permanganate (oxidizing agent), sodium borohydride (reducing agent), and various nucleophiles are utilized throughout these reactions .

Mechanism of Action

The mechanism of action involves several critical steps:

  1. Formation of Ternary Complex: The E3 ligase ligand-linker conjugate binds simultaneously to both the target protein and the E3 ubiquitin ligase, forming a ternary complex.
  2. Ubiquitination Process: This complex facilitates the transfer of ubiquitin from an E2 enzyme to lysine residues on the target protein.
  3. Proteasomal Degradation: Once tagged with ubiquitin, the target protein is recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of specific proteins within cells, thereby modulating their biological activity .

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase ligand-linker conjugate 8 exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on linker composition.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Reactivity: The presence of functional groups allows for various chemical reactions, including oxidation and reduction.
  • Interaction with Biological Targets: The affinity for specific proteins is determined by the structural characteristics of both ligands .
Applications

E3 ligase ligand-linker conjugates have significant scientific applications, particularly in drug discovery and development:

  • Targeted Protein Degradation: These compounds are utilized to selectively degrade disease-related proteins, offering potential therapeutic strategies for conditions such as cancer.
  • Research Tools: They serve as valuable tools in cellular biology studies, helping researchers understand protein function and regulation.
  • Therapeutic Development: Ongoing research aims to optimize these compounds for clinical applications, potentially leading to new treatments for various diseases .
Introduction to Targeted Protein Degradation and PROTAC Technology

Ubiquitin-Proteasome System (UPS) and E3 Ubiquitin Ligase Functionality

The Ubiquitin-Proteasome System (UPS) is the primary pathway for controlled intracellular protein degradation in eukaryotic cells. This cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). E3 ligases confer substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2 enzymes. Human cells express >600 E3 ligases, categorized into RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) families. RING E3 ligases (e.g., CRL4CRBN, VCB-CUL2) dominate the family and directly catalyze ubiquitin transfer, leading to polyubiquitination and proteasomal degradation of substrates [1] [9].

Table 1: Major E3 Ubiquitin Ligases Utilized in PROTAC Design

E3 LigaseLigand TypeComplexTissue ExpressionKey Advantages
CRBN (Cereblon)Thalidomide, Lenalidomide, PomalidomideCRL4CRBNUbiquitousHigh ligandability, cell permeability
VHL (Von Hippel-Lindau)VH032, VH298VCB-CUL2UbiquitousWell-characterized exit vectors
cIAP1Bestatin analogs-Overexpressed in cancersApoptosis induction
MDM2Nutlin-Stress-responsivep53 activation

Evolution of PROTACs: From Peptidic to Small-Molecule Degraders

The first-generation PROTACs (2001) utilized phosphopeptides to recruit SCFβ-TRCP or peptide ALAPYIP for VHL engagement. These compounds suffered from poor cell permeability, stability, and bioavailability. A breakthrough occurred in 2008 with the first small-molecule PROTAC using Nutlin to recruit MDM2 for androgen receptor degradation. Subsequent innovations included:

  • CRBN-based PROTACs (2015): dBET1 and ARV-825 exploited thalidomide derivatives to degrade BRD4 at nanomolar concentrations [3].
  • VHL ligands (2012–2015): Structure-guided design yielded VH032 (Kd = 185 nM) and VH298, enabling potent PROTACs like MZ1 for BRD4 degradation [1] [3].These advancements transitioned PROTACs from mechanistic tools to clinical candidates, with >30 now in trials [10].

Table 2: Key Milestones in PROTAC Evolution

YearDevelopmentE3 LigaseTarget ProteinSignificance
2001First peptidic PROTACSCFβ-TRCPMetAP-2Proof-of-concept
2008First small-molecule PROTACMDM2Androgen receptorValidated non-peptidic approach
2015dBET1/ARV-825CRBNBRD4Catalytic degradation in cancer models
2020VH298-based degradersVHLMultiple kinasesExpanded target space

Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Architecture

E3 ligase ligand-linker conjugates are specialized building blocks that combine an E3-binding moiety with a tunable linker. They serve as modular "warheads" in PROTAC assembly, enabling:

  • Ternary Complex Formation: The conjugate links the E3 ligase to the target protein via a POI-binding ligand, enabling ubiquitination [4].
  • Linker Optimization: Adjustments in linker length/chemistry (e.g., PEG, alkyl chains) maximize degradation efficiency by optimizing ternary complex geometry. For example, VH032-PEG3-N3 enables "click chemistry" for rapid PROTAC synthesis [6] [9].
  • Physicochemical Tuning: Conjugates like Pomalidomide-PEG2-COOH reduce logP values, enhancing solubility compared to non-PEGylated analogs [6].

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 8

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C38H59ClN4O7S

Molecular Weight

751.4 g/mol

InChI

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1

InChI Key

MLRLOIWXHCPWFF-MEEYNGGZSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O

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